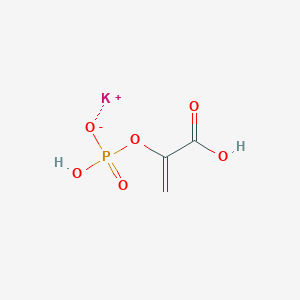

Potassium 1-carboxyvinyl hydrogenphosphate

Description

Properties

IUPAC Name |

potassium;1-carboxyethenyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSDSEAIODNVPX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)OP(=O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4KO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063381 | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4265-07-0 | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen 2-(phosphonatooxy)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the role of Potassium 1-carboxyvinyl hydrogenphosphate in glycolysis?

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth examination of the pivotal role of phosphoenolpyruvate (PEP) in the glycolytic pathway. It clarifies the chemical nomenclature, identifying "Potassium 1-carboxyvinyl hydrogenphosphate" as the potassium salt of PEP. The guide delves into the synthesis and subsequent conversion of PEP, the bioenergetics that make it a high-energy compound, and its function as a critical regulatory junction in cellular metabolism. Experimental methodologies for investigating this segment of glycolysis are detailed, offering a framework for research and drug discovery applications.

Introduction: Clarifying the Nomenclature

In the landscape of metabolic biochemistry, precise nomenclature is paramount. The compound of interest, "this compound," is chemically synonymous with phosphoenolpyruvate monopotassium salt (PEP-K).[1][2] Phosphoenolpyruvate, commonly abbreviated as PEP, is the biologically active anion and a crucial high-energy intermediate in glycolysis and gluconeogenesis.[1][3] This guide will use the standard biochemical term, phosphoenolpyruvate (PEP), to discuss its function.

PEP is an ester formed from the enol of pyruvate and phosphoric acid.[3][4] Its significance in cellular bioenergetics is underscored by the presence of a high-energy phosphate bond, which upon hydrolysis, releases a substantial amount of free energy (−61.9 kJ/mol).[3] This property is fundamental to its role in substrate-level phosphorylation, a key mechanism for ATP synthesis in glycolysis.

The Synthesis and Catabolism of PEP in Glycolysis

Glycolysis is a ten-step metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process.[5][6] PEP is the central figure in the final two steps of this pathway.

2.1. Formation of PEP: The Enolase Reaction

PEP is synthesized from 2-phosphoglycerate (2-PG) in the ninth step of glycolysis. This reversible dehydration reaction is catalyzed by the metalloenzyme enolase (phosphopyruvate hydratase).[7][8][9][10][11]

Reaction: 2-phosphoglycerate ⇌ Phosphoenolpyruvate + H₂O

The enolase mechanism requires the presence of divalent metal cations, typically magnesium (Mg²⁺), which act as cofactors to stabilize the substrate and facilitate catalysis.[7][11] The reaction itself does not involve a large free energy change but is critical as it rearranges the molecule to trap energy in the phosphate bond, setting the stage for the subsequent high-energy transfer.[7]

2.2. Conversion of PEP to Pyruvate: The Pyruvate Kinase Reaction

The tenth and final step of glycolysis is the irreversible conversion of PEP to pyruvate, catalyzed by the enzyme pyruvate kinase (PK).[12][13] This reaction is a cornerstone of energy production in the pathway.

Reaction: Phosphoenolpyruvate + ADP → Pyruvate + ATP

This reaction is a classic example of substrate-level phosphorylation, where a phosphate group is transferred directly from a substrate (PEP) to ADP to form ATP.[3] The large negative free energy change of this reaction makes it a key regulatory point and a major driving force for the overall glycolytic pathway.[14] Pyruvate kinase requires both monovalent (K⁺) and divalent (Mg²⁺ or Mn²⁺) cations for its activity.[12][15]

Bioenergetics and Regulatory Significance

The conversion of PEP to pyruvate is one of the three irreversible, regulated steps in glycolysis.[14] The high phosphate transfer potential of PEP is due to the instability of the enol form of pyruvate. Once the phosphate group is removed, the resulting enolpyruvate spontaneously and rapidly tautomerizes to the more stable keto form of pyruvate, releasing a significant amount of energy that drives ATP synthesis.[12]

3.1. Allosteric Regulation of Pyruvate Kinase

Pyruvate kinase is a key regulatory enzyme and is subject to allosteric regulation by various cellular metabolites.[16][17]

-

Feed-forward Activation: Fructose-1,6-bisphosphate (FBP), an intermediate from an earlier step in glycolysis, is a potent allosteric activator of pyruvate kinase.[13][18] This ensures that as the glycolytic flux increases, the final step can accommodate the increased flow of intermediates.[16]

-

Allosteric Inhibition: High levels of ATP and the amino acid alanine act as allosteric inhibitors.[16][17][18] This provides a negative feedback mechanism; when the cell has an abundance of energy (high ATP) or biosynthetic precursors (alanine, derived from pyruvate), glycolysis is slowed down at this final step.

Experimental Investigation of the Glycolytic Role of PEP

In drug development and metabolic research, understanding the impact of novel compounds on glycolysis is crucial. The enzymes enolase and pyruvate kinase, and by extension, the substrate PEP, are potential targets for therapeutic intervention, particularly in cancer metabolism where many tumors exhibit high rates of glycolysis.[19][20][21]

4.1. Experimental Workflow for Inhibitor Screening

A logical workflow to investigate a potential inhibitor of the terminal steps of glycolysis would involve a series of enzymatic and cell-based assays.

Caption: Workflow for evaluating inhibitors of the PEP-utilizing stage of glycolysis.

4.2. Step-by-Step Methodologies

1. Pyruvate Kinase Activity Assay (Spectrophotometric)

-

Principle: This is a coupled enzyme assay. The pyruvate produced by pyruvate kinase is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD⁺. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

-

Protocol:

-

Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, and ADP.

-

Add the coupling enzyme (lactate dehydrogenase) and NADH to the buffer.

-

Add the test compound (potential inhibitor) at various concentrations.

-

Initiate the reaction by adding the substrate, phosphoenolpyruvate (PEP).

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of reaction and determine the IC₅₀ of the inhibitor.

-

2. Cellular Metabolite Analysis (LC-MS/MS)

-

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate, identify, and quantify intracellular metabolites.

-

Protocol:

-

Culture cells (e.g., a cancer cell line with high glycolytic activity) to mid-log phase.

-

Treat cells with the test compound for a specified time.

-

Rapidly quench metabolic activity by washing with ice-cold saline.

-

Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Analyze the extracts by LC-MS/MS to measure the relative abundance of PEP, pyruvate, 2-PG, and other glycolytic intermediates.

-

An accumulation of PEP and a decrease in pyruvate would suggest inhibition of pyruvate kinase.

-

4.3. Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clarity.

Table 1: Effect of Compound X on Pyruvate Kinase Activity and Cellular Metabolites

| Parameter | Control | Compound X (10 µM) | Compound X (50 µM) |

| Pyruvate Kinase Activity (U/mg) | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.3 ± 0.05 |

| IC₅₀ (µM) | N/A | - | 15.2 |

| Intracellular PEP (Relative Abundance) | 1.0 | 2.5 ± 0.4 | 5.8 ± 0.9 |

| Intracellular Pyruvate (Relative Abundance) | 1.0 | 0.6 ± 0.1 | 0.2 ± 0.04 |

| Cellular ATP (Relative Luminescence) | 1.0 | 0.7 ± 0.1 | 0.4 ± 0.06 |

Data are presented as mean ± standard deviation.

This integrated approach, from in vitro enzyme kinetics to cell-based metabolomics, provides a robust system for validating the mechanism of action of compounds targeting this critical juncture of glycolysis.

Conclusion

This compound, or phosphoenolpyruvate, is not merely a passive intermediate but a high-energy molecule at a critical control point in glycolysis. Its formation by enolase and subsequent utilization by pyruvate kinase for substrate-level phosphorylation are fundamental to cellular energy production. The regulation of pyruvate kinase by allosteric effectors highlights the sophisticated control mechanisms governing glycolytic flux. For researchers in metabolism and drug discovery, the enzymes that metabolize PEP represent attractive targets for modulating cellular bioenergetics, with significant therapeutic potential in diseases characterized by altered metabolism, such as cancer.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Phosphoenolpyruvic acid - Wikipedia [en.wikipedia.org]

- 4. Phosphoenolpyruvate | C3H5O6P | CID 1005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Glycolysis - Wikipedia [en.wikipedia.org]

- 7. Enzyme Description and Background [chem.uwec.edu]

- 8. fiveable.me [fiveable.me]

- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 10. proteopedia.org [proteopedia.org]

- 11. Enolase - Wikipedia [en.wikipedia.org]

- 12. proteopedia.org [proteopedia.org]

- 13. Pyruvate kinase - Wikipedia [en.wikipedia.org]

- 14. Regulation of Glycolysis: [cmgm-new.stanford.edu]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. Glycolysis Regulation: Short- and Long-Term Mechanisms - Creative Proteomics [creative-proteomics.com]

- 17. jackwestin.com [jackwestin.com]

- 18. What are Pyruvate kinase modulators and how do they work? [synapse.patsnap.com]

- 19. wjgnet.com [wjgnet.com]

- 20. researchgate.net [researchgate.net]

- 21. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to Potassium 1-carboxyvinyl hydrogenphosphate as a High-Energy Phosphate Compound

Abstract

Potassium 1-carboxyvinyl hydrogenphosphate, more commonly known in biochemical contexts as the potassium salt of phosphoenolpyruvate (PEP-K), stands as a pivotal metabolite in cellular bioenergetics. Its significance is underscored by the possession of the most energetic phosphate bond found in biological systems, with a standard free energy of hydrolysis (ΔG°') of approximately -62.2 kJ/mol (-14.8 kcal/mol).[1][2][3] This guide provides a comprehensive technical overview of PEP-K, delving into its fundamental chemical properties, the structural basis for its high-energy nature, its central roles in key metabolic pathways, and its emerging significance in drug development. We further present detailed, field-proven methodologies for its chemical synthesis, purification, and analytical characterization, designed to equip researchers with the practical knowledge required for its effective study and application.

Introduction: The Currency of Cellular Energy

In the intricate economy of the cell, energy is transacted through a variety of molecular currencies. Among these, high-energy phosphate compounds are paramount, acting as transient stores and carriers of chemical energy derived from catabolism to fuel anabolic processes.[3][4] A compound is designated as "high-energy" if the hydrolysis of its phosphate group yields a large negative free energy change, typically exceeding -25 kJ/mol.[4] While adenosine triphosphate (ATP) is the most universally recognized energy currency, with a ΔG°' of hydrolysis to ADP at approximately -30.5 kJ/mol, other molecules possess significantly higher phosphate group transfer potentials.[1][4]

This compound (PEP-K) is preeminent among these, playing a critical, non-negotiable role in glycolysis and gluconeogenesis across all domains of life.[5][6][7][8] Its exceptional energy state allows it to perform the thermodynamically demanding task of phosphorylating adenosine diphosphate (ADP) to generate ATP, a cornerstone of substrate-level phosphorylation.[6] This guide will explore the unique attributes of PEP-K that enable this vital function and provide the technical foundation for its investigation.

Molecular Profile and the Chemical Basis of High-Energy Status

Chemical Identity

-

Systematic Name: this compound[9]

-

Common Names: Phosphoenolpyruvic acid monopotassium salt, PEP-K[5][8]

-

Molecular Formula: C₃H₄KO₆P[5]

-

Molecular Weight: 206.13 g/mol [5]

The Energetic Rationale: Beyond a Simple Phosphate Ester

The ΔG°' of hydrolysis for PEP-K (-62.2 kJ/mol) is more than double that of the terminal phosphoanhydride bond in ATP.[1][10] This exceptional energy is not inherent to the phosphate ester bond itself but is a consequence of the molecule's unique structure. The underlying causality is twofold:

-

Enol-Keto Tautomerization: The phosphate group effectively "traps" the pyruvate moiety in its thermodynamically unstable enol form.[10][11] Upon hydrolysis, the phosphate is released, and the resulting enolpyruvate is free to undergo spontaneous and highly exergonic tautomerization to the far more stable keto form, pyruvate. This tautomerization is the primary driving force behind the large negative free energy change.[11]

-

Electrostatic Repulsion and Resonance Stabilization: As with other phosphorylated compounds, electrostatic repulsion between the negatively charged oxygen atoms of the phosphate group contributes to the molecule's instability. The hydrolysis products, pyruvate and inorganic phosphate (Pi), are better stabilized by resonance than the parent PEP molecule.

This deep understanding of the chemical rationale is critical for appreciating its biological function. The energy released is not simply from breaking a bond, but from the complete chemical rearrangement to a more stable product.

Comparative Bioenergetics

To contextualize the potency of PEP-K, its standard free energy of hydrolysis is compared with other key biological phosphate compounds in the table below.

| Compound | ΔG°' of Hydrolysis (kJ/mol) | ΔG°' of Hydrolysis (kcal/mol) | Compound Class |

| Phosphoenolpyruvate (PEP) | -62.2 | -14.8 | Enol Phosphate |

| 1,3-Bisphosphoglycerate | -49.6 | -11.8 | Acyl Phosphate |

| Creatine Phosphate | -43.3 | -10.3 | Guanido Phosphate |

| Acetyl Phosphate | -43.3 | -10.3 | Acyl Phosphate |

| ATP (to ADP + Pi) | -30.5 | -7.3 | Pyrophosphate |

| Glucose-1-phosphate | -21.0 | -5.0 | Ester Phosphate |

| Glycerol-3-phosphate | -9.2 | -2.2 | Ester Phosphate |

| (Data adapted from multiple sources[1][3][12]) |

Core Biological Roles and Mechanisms of Action

PEP-K is strategically positioned at the crossroads of central metabolism. Its synthesis and consumption are tightly regulated events that are fundamental to cellular life.

Glycolysis: The Final Energy Payoff

In the penultimate step of glycolysis, the enzyme enolase (phosphopyruvate hydratase) catalyzes the reversible dehydration of 2-phosphoglycerate to form PEP.[13][14][15] This reaction does not involve a large free energy change itself but sets the stage for the final, irreversible step.[13]

The subsequent conversion of PEP to pyruvate is catalyzed by pyruvate kinase. This reaction is coupled to the phosphorylation of ADP, and the immense free energy release from PEP hydrolysis makes this transfer of the phosphate group to ADP highly favorable, driving the synthesis of ATP.[6] This is a prime example of substrate-level phosphorylation.

Bacterial Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS)

In many bacteria, PEP serves a unique and dual function as both an energy source and a phosphoryl donor for the transport and phosphorylation of sugars via the Phosphotransferase System (PTS).[16][17][18][19] This elegant system couples sugar translocation across the cell membrane directly with its phosphorylation.

The mechanism involves a cascade of phosphoryl transfers:

-

PEP transfers its phosphate group to a cytoplasmic enzyme called Enzyme I (EI).

-

Phosphorylated EI then transfers the phosphate to a small, stable phosphocarrier protein, HPr.

-

Phospho-HPr serves as a common phosphoryl donor to a variety of sugar-specific Enzyme II complexes.

-

The Enzyme II complex, typically composed of domains IIA, IIB, and the transmembrane IIC, facilitates the final transfer of the phosphate group to the incoming sugar molecule as it is transported through the IIC channel.[18]

This process ensures that the sugar is immediately trapped within the cell as a sugar phosphate, maintaining a favorable concentration gradient for further uptake.[18] The phosphorylation state of the PTS components also plays a crucial regulatory role in coordinating carbon metabolism.[16][17][19]

Relevance in Drug Development and as a Research Tool

The essentiality of enzymes that produce or consume PEP makes them attractive targets for the development of novel therapeutics.

-

Enzyme Inhibition: The synthesis of PEP analogs has been a fruitful strategy for probing the active sites of PEP-utilizing enzymes and for developing potent inhibitors.[20][21][22] Modifications to the vinyl or phosphate moieties can confer specificity and inhibitory activity against enzymes like pyruvate kinase, PEP carboxylase, and the bacterial PTS Enzyme I.[20][22] Such inhibitors have potential applications as herbicides, anti-parasitic agents, and anti-cancer drugs.[21]

-

Enzyme Assays: As a primary substrate, high-purity PEP-K is indispensable for the in vitro characterization of enzymes involved in glycolysis, gluconeogenesis, and other metabolic pathways. It is used to determine kinetic parameters (Km, Vmax) and to screen for enzyme activators or inhibitors.

-

ATP Regeneration Systems: In enzymatic synthesis applications that require ATP as a cofactor, an ATP regeneration system is often employed to maintain its concentration. The pyruvate kinase/PEP system is highly effective for this purpose, using PEP-K to continuously phosphorylate ADP back to ATP.[8][9]

Experimental Protocols: A Self-Validating System

The following sections provide detailed methodologies for the synthesis and characterization of PEP-K. The causality behind each step is explained to ensure a robust and reproducible workflow.

Chemical Synthesis of this compound

This protocol is adapted from a well-established method involving the phosphorylation of a halopyruvic acid intermediate.[23][24] The workflow is designed as a "one-pot" synthesis to maximize yield and simplify purification.

Step-by-Step Methodology:

-

Bromination of Pyruvic Acid:

-

To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with an acid trap, add pyruvic acid (1.0 eq) and a suitable solvent (e.g., CH₂Cl₂). Add a catalytic amount (1-2 drops) of concentrated sulfuric acid.

-

Slowly add bromine (1.0 eq) dropwise while stirring. The reaction is exothermic and will generate HBr gas, which must be neutralized by the acid trap.

-

Causality: Bromination at the α-carbon of the ketone creates a good leaving group (bromide) for the subsequent nucleophilic attack by the phosphite.

-

After the addition is complete, continue stirring at room temperature overnight to ensure the reaction goes to completion.

-

-

Phosphorylation (Perkow Reaction):

-

Remove the solvent under reduced pressure. To the crude bromopyruvic acid intermediate, add a suitable solvent like anhydrous ether.

-

Slowly add a solution of trialkyl phosphite (e.g., trimethyl phosphite, ~1.3 eq) in the same solvent. The reaction should be maintained at reflux.

-

Causality: The trialkyl phosphite acts as a nucleophile, attacking the carbonyl carbon and displacing the bromide, which then attacks an alkyl group on the phosphite. This rearrangement, known as the Perkow reaction, forms the enol phosphate bond.

-

Maintain reflux for 1-2 hours after addition is complete.

-

-

Hydrolysis:

-

Remove the solvent under reduced pressure. To the resulting dialkyl phosphoenolpyruvate, add distilled water and stir at room temperature overnight.

-

Causality: This step hydrolyzes the two ester linkages of the phosphate group, yielding the free phosphoenolpyruvic acid.

-

-

Isolation of the Potassium Salt:

-

Filter the aqueous solution to remove any insoluble byproducts.

-

Cool the filtrate in an ice bath. Slowly add solid potassium hydroxide (KOH) or a concentrated KOH solution to adjust the pH to approximately 3-4.[23]

-

Causality: This neutralizes the acidic phosphate and carboxylic acid groups. Precise pH control is crucial; too high a pH can promote hydrolysis of the enol phosphate.

-

Add a large volume (e.g., 5-10x the aqueous volume) of cold absolute ethanol.

-

Causality: PEP-K is insoluble in ethanol, causing it to precipitate out of the solution as a white solid, while inorganic salts remain more soluble.

-

Collect the white precipitate by filtration, wash with cold ethanol, and dry under vacuum.

-

Analytical Characterization

Characterization is essential to confirm the identity and purity of the synthesized PEP-K. A combination of ³¹P NMR and HPLC is recommended.

Protocol 1: ³¹P NMR Spectroscopy

-

Objective: To confirm the presence of the phosphate group in the correct chemical environment and assess purity.

-

Sample Preparation: Dissolve 10-20 mg of the synthesized PEP-K in 0.6 mL of D₂O.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Acquisition Parameters:

-

Experiment: 1D ³¹P experiment with proton decoupling (¹H decoupled).

-

Reference: Use an external standard of 85% H₃PO₄, setting its chemical shift to 0 ppm.

-

Expected Chemical Shift: PEP typically shows a single, sharp resonance in the range of -0.5 to -3.0 ppm. The exact shift can be pH-dependent.

-

Purity Assessment: The absence of other signals in the ³¹P spectrum is a strong indicator of purity. Common impurities like inorganic phosphate would appear as a separate peak (typically ~ +2 to +3 ppm). For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay (5x the longest T₁) should be employed.

-

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Objective: To assess the purity of PEP-K and quantify it.

-

Instrumentation: An HPLC system with a UV detector. Due to the interaction of phosphate groups with stainless steel, a bio-inert or PEEK-lined system is highly recommended to prevent peak tailing.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 100 mM potassium phosphate buffer, pH 6.5

-

B: Methanol

-

-

Method:

-

Prepare a 1 mg/mL stock solution of PEP-K in water.

-

Set the column temperature to 25°C.

-

Set the UV detector to 210 nm.

-

Use an isocratic elution with 95% A and 5% B at a flow rate of 1.0 mL/min.

-

Inject 10 µL of the sample.

-

-

Expected Result: A sharp, single peak corresponding to PEP. The retention time will depend on the specific column and system but should be consistent. Purity can be calculated from the peak area relative to any impurity peaks.

Safety and Handling

While not classified as acutely toxic, good laboratory practice is essential when handling PEP-K.[25]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and gloves.[26][27]

-

Handling: Avoid generating dust.[27] Do not ingest, inhale, or allow contact with skin and eyes.[26] Wash hands thoroughly after handling.[26][27]

-

Storage: PEP-K is hygroscopic.[8][9] Store in a tightly sealed container in a cool, dry, and well-ventilated place, typically at -20°C for long-term stability.[5][26] Aqueous solutions are not stable and should be prepared fresh; it is not recommended to store them for more than one day.[5]

-

Incompatibilities: Avoid strong oxidizing agents.[26]

Conclusion

This compound is more than a mere intermediate in a metabolic chart; it is a molecule of exceptional energetic potential that is fundamental to the central carbon and energy metabolism of all known life. Its unique chemical structure, which traps a pyruvate moiety in an unstable enol form, provides the thermodynamic driving force for one of the most critical reactions in bioenergetics: the substrate-level phosphorylation of ADP to ATP. An understanding of its chemical properties, biological roles, and the methods for its synthesis and analysis is crucial for researchers in biochemistry, molecular biology, and drug discovery. The protocols and insights provided in this guide are intended to serve as a robust foundation for future investigations into this remarkable high-energy compound.

References

- 1. Solved 3.5 What Are the TABLE 3.2 Free Energies of | Chegg.com [chegg.com]

- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 3. byjus.com [byjus.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Phosphoenolpyruvic acid - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. PHOSPHOENOLPYRUVIC ACID MONOPOTASSIUM SALT | 4265-07-0 [chemicalbook.com]

- 9. Phosphoenolpyruvic acid monopotassium salt, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 10. echemi.com [echemi.com]

- 11. biology.stackexchange.com [biology.stackexchange.com]

- 12. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 13. Enzyme Description and Background [chem.uwec.edu]

- 14. prospecbio.com [prospecbio.com]

- 15. Enolase - Wikipedia [en.wikipedia.org]

- 16. The Bacterial Phosphoenolpyruvate:Carbohydrate Phosphotransferase System: Regulation by Protein Phosphorylation and Phosphorylation-Dependent Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. PEP group translocation - Wikipedia [en.wikipedia.org]

- 19. The bacterial phosphoenolpyruvate:carbohydrate phosphotransferase system: regulation by protein phosphorylation and phosphorylation-dependent protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of phosphoenol pyruvate (PEP) analogues and evaluation as inhibitors of PEP-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Phosphoenolpyruvate carboxylase of Escherichia coli. Inhibition by various analogs and homologs of phosphoenolpyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CN101250198B - Method for synthesizing phosphoenolpyruvate potassium pyruvate salt - Google Patents [patents.google.com]

- 24. EP0107648B1 - Process for the preparation of the potassium salt of phosphoenolpyruvic acid - Google Patents [patents.google.com]

- 25. datasheets.scbt.com [datasheets.scbt.com]

- 26. fishersci.com [fishersci.com]

- 27. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Navigating the Nomenclature of a Key Glycolytic Intermediate: A Guide to Potassium 1-carboxyvinyl hydrogenphosphate

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of a High-Energy Phosphate Compound

In the intricate landscape of cellular metabolism, few molecules hold as pivotal a position as phosphoenolpyruvate (PEP). As the potassium salt, this compound is a critical intermediate in both glycolysis and gluconeogenesis, representing a key energetic currency and a branch point for major biosynthetic pathways.[1][2] Its formal chemical name, Potassium 1-carboxyvinyl hydrogenphosphate, is rarely encountered in the fast-paced world of biochemical research. Understanding its various synonyms and identifiers is fundamental for navigating the scientific literature and for the precise design of enzymatic assays and drug discovery platforms.

This guide provides a comprehensive overview of the nomenclature of this compound, its biochemical significance as the product of the enolase reaction, and practical, field-proven insights into its application in experimental settings.

Part 1: Decoding the Identity of this compound

The varied nomenclature for this compound can be a source of confusion. The name "this compound" is a descriptive chemical name but is not commonly used in biochemical or clinical contexts. The most prevalent and readily recognized name is Phosphoenolpyruvic acid monopotassium salt , often abbreviated as PEP-K .[3][4]

Below is a comprehensive table summarizing the various synonyms and identifiers for this compound, facilitating accurate literature searches and experimental design.

| Identifier Type | Identifier | Source/Context of Use |

| Common Name | Phosphoenolpyruvic acid monopotassium salt | Widely used in biochemical and commercial contexts.[5] |

| Abbreviation | PEP-K | A common and convenient shorthand in laboratory settings.[3][4] |

| Synonym | Potassium phosphoenolpyruvate | Frequently used interchangeably with the common name. |

| Synonym | PEP monopotassium salt | Another common variant of the abbreviated form. |

| Synonym | 2-(phosphonooxy)-2-propenoic acid, monopotassium salt | A more formal chemical name found in safety data sheets and chemical catalogs.[3][4] |

| IUPAC Name | potassium;1-carboxyethenyl hydrogen phosphate | The systematic name according to IUPAC nomenclature rules.[6] |

| CAS Number | 4265-07-0 | The unique registry number for this specific chemical substance.[4] |

| Molecular Formula | C₃H₄KO₆P | Represents the elemental composition of the compound.[4] |

The choice of nomenclature often depends on the scientific discipline. In fundamental biochemistry and enzymology, "phosphoenolpyruvate" or "PEP" is standard when discussing the metabolic pathway, with the specific salt (e.g., potassium) being pertinent for experimental conditions.[1] In clinical chemistry and diagnostics, where precise quantification is key, the full name of the salt may be used to ensure clarity.[7][8]

Caption: Relationship between the formal name and common synonyms of PEP-K.

Part 2: The Biochemical Significance: Enolase and the Generation of a High-Energy Compound

Potassium phosphoenolpyruvate is the product of the penultimate step in glycolysis, a reaction catalyzed by the enzyme enolase (EC 4.2.1.11).[1] Enolase facilitates the dehydration of 2-phosphoglycerate (2-PG) to form PEP. This is not a simple removal of water; it is a sophisticated enzymatic mechanism that results in the formation of a high-energy phosphate bond. The energy stored in this bond is subsequently harnessed by pyruvate kinase to generate ATP, a critical energy currency for the cell.

The enolase reaction is a reversible dehydration. The mechanism involves the formation of a carbanion intermediate, stabilized by divalent metal ions (typically Mg²⁺) in the enzyme's active site.

Caption: The role of enolase in the generation of phosphoenolpyruvate.

Part 3: Experimental Application: The Enolase Activity Assay

The generation of PEP by enolase is a fundamental reaction that can be monitored to determine enolase activity. A common and reliable method is a coupled enzyme assay, where the production of PEP is linked to the activity of pyruvate kinase (PK) and lactate dehydrogenase (LDH). In this system, the PEP produced by enolase is immediately used by PK to generate pyruvate and ATP. The pyruvate is then reduced to lactate by LDH, a reaction that consumes NADH. The rate of NADH oxidation can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Step-by-Step Protocol for a Coupled Enolase Activity Assay

This protocol is a robust starting point and can be optimized for specific experimental needs.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 10 mM MgCl₂.

-

Substrate Solution: 20 mM 2-phosphoglycerate (2-PG) in assay buffer.

-

Coupling Enzyme Mix: A solution in assay buffer containing:

-

10 units/mL Pyruvate Kinase (PK)

-

15 units/mL Lactate Dehydrogenase (LDH)

-

-

Cofactor Solution: 10 mM ADP and 5 mM NADH in assay buffer. Protect the NADH solution from light.

-

Enzyme Sample: Purified enolase or cell/tissue lysate containing enolase, diluted in assay buffer.

2. Assay Procedure:

-

In a UV-transparent 96-well plate or cuvette, add the following to each well:

-

150 µL Assay Buffer

-

10 µL Cofactor Solution

-

10 µL Coupling Enzyme Mix

-

10 µL Enzyme Sample (or buffer for a blank control)

-

-

Mix gently and incubate for 5 minutes at the desired assay temperature (e.g., 25°C or 37°C) to allow the temperature to equilibrate and to consume any contaminating pyruvate in the sample.

-

Initiate the reaction by adding 20 µL of the Substrate Solution (2-PG).

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader or spectrophotometer.

3. Data Analysis:

-

Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve for each sample and the blank.

-

Subtract the rate of the blank from the rate of each sample to correct for any non-enzymatic NADH oxidation.

-

Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of NADH consumed, which is equivalent to the rate of PEP produced. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Caption: Workflow for the coupled enolase activity assay.

Part 4: Field-Proven Insights and Practical Considerations

-

Stability and Storage: Potassium phosphoenolpyruvate is supplied as a crystalline solid and is stable for years when stored at -20°C.[3][4] Aqueous solutions are less stable and it is recommended to prepare them fresh daily.[3]

-

Solubility: The potassium salt of PEP is readily soluble in aqueous buffers.[5] For instance, its solubility in PBS (pH 7.2) is approximately 10 mg/mL.[3]

-

Purity: For kinetic studies, it is crucial to use high-purity PEP-K (≥95%) to avoid interference from contaminants such as pyruvate, which can affect the accuracy of coupled assays.[3][4]

-

Coupled Assays: When using PEP-K in coupled assays, such as for measuring pyruvate kinase activity, ensure that the coupling enzymes (e.g., LDH) are not rate-limiting.[9][10] It is also important to be aware of potential inhibitors of the coupling enzymes in your sample.[11]

-

Clinical and Diagnostic Applications: The measurement of PEP levels is crucial in metabolic research and can be indicative of metabolic disorders.[7] Recent advancements in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for highly sensitive and accurate quantification of PEP in biological samples such as plasma and serum.[8]

Conclusion

This compound, more commonly known as phosphoenolpyruvic acid monopotassium salt (PEP-K), is a cornerstone of metabolic studies. A thorough understanding of its nomenclature is essential for researchers to effectively access and contribute to the body of scientific knowledge. Its role as the product of the enolase reaction places it at a critical juncture in energy metabolism, making the measurement of its formation a key tool in enzymology. By applying the principles and protocols outlined in this guide, researchers can confidently and accurately investigate the myriad of biological processes in which this vital molecule participates.

References

- 1. Phosphoenolpyruvic acid - Wikipedia [en.wikipedia.org]

- 2. Phosphoenolpyruvate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Phosphoenolpyruvate | C3H5O6P | CID 1005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phosphoenolpyruvate (PEP) Assay Kit Clinisciences [clinisciences.com]

- 8. Highly sensitive and accurate measurement of underivatized phosphoenolpyruvate in plasma and serum via EDTA-facilitated hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

The Pivotal Role of Phosphoenolpyruvate Carboxykinase (PEPCK) in Gluconeogenesis: A Technical Guide

Introduction: Maintaining Metabolic Homeostasis

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a vital metabolic pathway for maintaining blood glucose levels during periods of fasting, starvation, or intense exercise.[1] The brain and red blood cells, in particular, rely on a continuous supply of glucose for their energy needs. The liver is the primary site of gluconeogenesis, with the kidney cortex contributing to a lesser extent.[1] This pathway is not a simple reversal of glycolysis; three key irreversible glycolytic steps must be bypassed by a distinct set of enzymes.[2][3] Central to this bypass is the conversion of pyruvate to phosphoenolpyruvate (PEP), a two-step process orchestrated by pyruvate carboxylase and the focus of this guide, Phosphoenolpyruvate Carboxykinase (PEPCK).

PEPCK (EC 4.1.1.32) catalyzes the GTP-dependent decarboxylation and phosphorylation of oxaloacetate (OAA) to form PEP.[4] This reaction represents a critical control point, and its dysregulation is implicated in metabolic diseases, most notably type 2 diabetes, where excessive hepatic glucose production is a key pathological feature. This guide provides an in-depth exploration of PEPCK's function, its complex regulation, and the methodologies employed to study its activity, tailored for researchers and drug development professionals.

Section 1: The Core Function of PEPCK in the Gluconeogenic Pathway

The synthesis of glucose from precursors like lactate, pyruvate, glycerol, and glucogenic amino acids requires circumventing the energetically unfavorable reversal of the pyruvate kinase reaction in glycolysis.[5] This is achieved through a coordinated effort between the mitochondria and the cytosol.

The Pyruvate-to-PEP Bypass: A Two-Enzyme System

-

Pyruvate Carboxylase (PC): Located within the mitochondria, PC initiates the bypass by converting pyruvate to oxaloacetate (OAA) in an ATP-dependent carboxylation reaction.[1] This enzyme requires biotin as a cofactor.[1]

-

Phosphoenolpyruvate Carboxykinase (PEPCK): OAA is then converted to PEP by PEPCK.[4][6] This step is the first committed step of gluconeogenesis.[4]

PEPCK Isoforms and Subcellular Compartmentalization

Vertebrates possess two isoforms of PEPCK, encoded by separate genes, which have distinct subcellular locations and play cooperative roles in metabolism.[4][6]

-

Cytosolic PEPCK (PEPCK-C or PCK1): Encoded by the PCK1 gene, this is the predominant isoform in the liver of many species and is considered a primary driver of gluconeogenesis.[4][6] For OAA to be a substrate for PEPCK-C, it must first be transported out of the mitochondria. Since the mitochondrial membrane is impermeable to OAA, it is first reduced to malate, which is then transported to the cytosol and re-oxidized back to OAA.[6]

-

Mitochondrial PEPCK (PEPCK-M or PCK2): Encoded by the PCK2 gene, this isoform is found within the mitochondrial matrix.[4][6] PEPCK-M can directly convert mitochondrial OAA to PEP.[6] The newly synthesized PEP is then transported to the cytosol to continue the gluconeogenic pathway.[4] While PEPCK-C has historically received more attention, recent evidence demonstrates that PEPCK-M plays a direct and significant role in hepatic gluconeogenesis, particularly from substrates like lactate and alanine.[7][8][9] Silencing PEPCK-M in rat livers severely reduces gluconeogenesis from these precursors.[7][8][9]

The relative contribution of each isoform can depend on the specific gluconeogenic precursor being utilized. For instance, gluconeogenesis from lactate primarily utilizes the PEPCK-M pathway, while other precursors may favor the PEPCK-C route.

References

- 1. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Phosphoenolpyruvate carboxykinase - Wikipedia [en.wikipedia.org]

- 5. Cytosolic Phosphoenolpyruvate Carboxykinase Does Not Solely Control the Rate of Hepatic Gluconeogenesis in the Intact Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphoenolpyruvate carboxykinase in cell metabolism: Roles and mechanisms beyond gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.monash.edu [research.monash.edu]

- 8. researchgate.net [researchgate.net]

- 9. A role for mitochondrial phosphoenolpyruvate carboxykinase (PEPCK-M) in the regulation of hepatic gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Aromatic Amino Acids from Phosphoenolpyruvate in Plants

Abstract

The biosynthesis of the aromatic amino acids (AAAs)—phenylalanine, tyrosine, and tryptophan—represents a critical nexus in plant metabolism, linking primary carbon metabolism to a vast array of secondary metabolic pathways. This guide provides an in-depth exploration of this process, beginning with the shikimate pathway, which converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into the key branch-point metabolite, chorismate. We will dissect the enzymatic steps, delve into the complex regulatory networks that govern metabolic flux, and present detailed, field-proven methodologies for the study of this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular logic, experimental investigation, and biotechnological application of aromatic amino acid biosynthesis in plants.

Introduction: The Centrality of Aromatic Amino Acids

In plants, the aromatic amino acids are not merely essential building blocks for protein synthesis; they are the progenitors of a multitude of natural products vital for growth, development, and environmental adaptation.[1][2] These include hormones like auxin, structural polymers such as lignin, pigments, defense compounds, and signaling molecules.[3][4] The core of this biosynthetic process is the shikimate pathway, a seven-step enzymatic sequence that funnels carbon from glycolysis and the pentose phosphate pathway into the aromatic ring systems.[5][6] This pathway is exclusive to plants, bacteria, fungi, and some protozoans; its absence in animals makes it an outstanding target for the development of herbicides and antimicrobial agents.[7][8] Understanding its intricate mechanisms and regulation is therefore fundamental to both basic plant science and applied biotechnology.

The Core Engine: The Shikimate Pathway from PEP to Chorismate

The shikimate pathway is a highly conserved metabolic route that constructs the foundational C6-C3 skeleton of the aromatic amino acids.[9] It begins with the condensation of two central metabolites, phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway, and culminates in the formation of chorismate.[4][10] This seven-reaction sequence is predominantly localized within the plastids of plant cells.[8]

The seven enzymatic steps are as follows:

-

3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) catalyzes the condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[11] This is the first committed step of the pathway.

-

3-dehydroquinate synthase (DHQS) converts DAHP into 3-dehydroquinate (DHQ) through a complex cyclization reaction.[9]

-

3-dehydroquinate dehydratase (DHQD) catalyzes the dehydration of DHQ to produce 3-dehydroshikimate (DHS).[9]

-

Shikimate dehydrogenase (SDH) reduces DHS to shikimate. In plants, the DHQD and SDH activities are typically carried out by a single bifunctional enzyme.[9]

-

Shikimate kinase (SK) phosphorylates shikimate using ATP to yield shikimate 3-phosphate (S3P).[7][9]

-

5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) adds a second PEP molecule to S3P, forming 5-enolpyruvylshikimate-3-phosphate (EPSP).[5][11] This enzyme is the specific target of the herbicide glyphosate.[12]

-

Chorismate synthase (CS) catalyzes the final step, an anti-elimination of phosphate from EPSP to introduce a second double bond into the ring, forming chorismate.[9][11]

References

- 1. longdom.org [longdom.org]

- 2. ovid.com [ovid.com]

- 3. The multilayered regulation of aromatic amino acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioone.org [bioone.org]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 8. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphoenolpyruvate and Related Metabolic Pathways Contribute to the Regulation of Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Glyphosate - Wikipedia [en.wikipedia.org]

The Central Role of Phosphoenolpyruvate in Augmenting Carbon Fixation: A Technical Guide

Abstract

The global imperative to enhance carbon fixation, both in agricultural and biotechnological contexts, has intensified the focus on key metabolic pathways that supplement the primary Calvin-Benson Cycle. Among the most significant of these is the C4 and Crassulacean Acid Metabolism (CAM) pathways, which utilize an initial carbon fixation step to concentrate CO2, thereby boosting the efficiency of RuBisCO. Central to this process is the molecule Phosphoenolpyruvate (PEP), often handled in its stable salt form, Potassium 1-carboxyvinyl hydrogenphosphate. This technical guide provides an in-depth exploration of the biochemical role of PEP in these pathways, the mechanistic function of the key enzyme Phosphoenolpyruvate Carboxylase (PEPC), and detailed protocols for its study. This document is intended for researchers in plant science, metabolic engineering, and drug development seeking to understand and manipulate this critical node in carbon metabolism.

Introduction: Beyond the Calvin Cycle

The vast majority of carbon fixation on Earth is catalyzed by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) in the Calvin-Benson Cycle. However, RuBisCO suffers from a significant inefficiency: its tendency to react with O2 in a wasteful process called photorespiration. To overcome this limitation, certain plant lineages evolved mechanisms to concentrate CO2 around RuBisCO. These pathways, namely C4 and CAM, do not replace the Calvin Cycle but rather act as a powerful "turbocharger." They perform an initial fixation of bicarbonate (HCO3-) onto a three-carbon acceptor, Phosphoenolpyruvate (PEP), to form a four-carbon acid. This guide will dissect this crucial first step, focusing on the pivotal role of PEP.

The Key Substrate: Phosphoenolpyruvate (this compound)

Phosphoenolpyruvate is a high-energy phosphate compound situated at a critical metabolic crossroads. While its role in glycolysis is well-established, its function as the primary CO2 acceptor in C4 and CAM plants is paramount to their photosynthetic success.

-

Chemical Structure and High Energy: PEP contains an enol-phosphate group, which upon hydrolysis, releases a substantial amount of free energy (ΔG°' = -61.9 kJ/mol). This high group transfer potential makes the carboxylation reaction catalyzed by PEPC essentially irreversible, providing a strong thermodynamic driving force for carbon fixation.

-

Potassium Salt Form: In experimental settings, PEP is typically supplied as its potassium salt (this compound) due to its increased stability and solubility compared to the free acid.

The Catalytic Engine: Phosphoenolpyruvate Carboxylase (PEPC)

The enzyme responsible for catalyzing the carboxylation of PEP is Phosphoenolpyruvate Carboxylase (PEPC). This enzyme represents a key point of regulation and a target for metabolic engineering.

-

Reaction Mechanism: PEPC catalyzes the addition of a carboxyl group from bicarbonate (HCO3-), not CO2, to the double bond of PEP. This reaction forms oxaloacetate (a four-carbon acid) and releases inorganic phosphate.

PEP + HCO3- → Oxaloacetate + Pi

-

Key Advantages over RuBisCO:

-

Higher Affinity for Substrate: PEPC has a much higher affinity for HCO3- than RuBisCO has for CO2.

-

No Oxygenase Activity: Crucially, PEPC does not react with O2, completely avoiding the wasteful photorespiration process.

-

This allows C4 and CAM plants to effectively "scavenge" CO2 from the atmosphere even at very low internal concentrations.

Logical Flow of C4 Carbon Fixation

The following diagram illustrates the spatial separation of initial and final carbon fixation in C4 plants, a key strategy to concentrate CO2 around RuBisCO.

The Energetic Currency of the Cell: A Deep Dive into the Thermodynamics of Phosphoenolpyruvate Hydrolysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Linchpin of Glycolysis

In the intricate tapestry of cellular metabolism, the hydrolysis of phosphoenolpyruvate (PEP) stands as a pinnacle of bioenergetic potential. This seemingly simple reaction, the cleavage of a phosphate group, unleashes a torrent of free energy that the cell expertly harnesses to drive the synthesis of adenosine triphosphate (ATP), the universal energy currency of life. For researchers in the life sciences and professionals in drug development, a thorough understanding of the thermodynamic principles governing this pivotal reaction is not merely academic; it is fundamental to comprehending cellular energy homeostasis, designing novel enzymatic inhibitors, and engineering metabolic pathways. This guide provides a comprehensive exploration of the thermodynamics of PEP hydrolysis, from its fundamental energetic parameters to the sophisticated experimental techniques used to elucidate them.

The Thermodynamics of a High-Energy Phosphate Compound

The hydrolysis of phosphoenolpyruvate is a remarkably exergonic process, characterized by a large negative change in Gibbs free energy (ΔG). This thermodynamic favorability is the cornerstone of its biological significance, enabling it to drive the phosphorylation of ADP to ATP, a reaction that would otherwise be energetically unfavorable.

The overall reaction for the hydrolysis of PEP is:

Phosphoenolpyruvate + H₂O → Pyruvate + Pi

The thermodynamic parameters for this reaction under standard biochemical conditions (pH 7, 25°C, 1 M concentrations) are summarized in the table below.

| Thermodynamic Parameter | Value | Unit |

| Standard Gibbs Free Energy (ΔG°') | -61.9 | kJ/mol |

| Standard Enthalpy of Hydrolysis (ΔH°') | -25.1 | kJ/mol |

| Standard Entropy of Hydrolysis (ΔS°') | +123.5 | J/mol·K |

Note: The value for ΔS°' is calculated using the Gibbs-Helmholtz equation (ΔG°' = ΔH°' - TΔS°') with T = 298.15 K.

The profoundly negative ΔG°' of PEP hydrolysis, significantly greater than that of ATP hydrolysis (-30.5 kJ/mol), firmly establishes PEP as one of the most "high-energy" phosphate compounds in biological systems.[1][2] This exceptional energy release is not arbitrary; it is a direct consequence of the unique molecular structure of PEP and the products of its hydrolysis.

Deconstructing the Energetic Powerhouse: The Molecular Basis of PEP's High Energy

The remarkable exergonicity of PEP hydrolysis can be attributed to several key molecular factors. Understanding these provides a deeper insight into the chemical logic of metabolic pathways.

The Dominant Force: Tautomerization of Pyruvate

The primary contributor to the large negative Gibbs free energy change is the spontaneous tautomerization of the initial hydrolysis product, enolpyruvate, to the much more stable keto form, pyruvate.[1][3] PEP is essentially a "trapped" enol, and the hydrolysis of the phosphate group liberates this unstable enol form, which then rapidly and irreversibly converts to the keto form.

This tautomerization is a highly exergonic process in itself, contributing a significant portion of the overall free energy change of the hydrolysis reaction. The equilibrium between the enol and keto forms of pyruvate lies heavily on the side of the keto tautomer, providing a powerful thermodynamic driving force.

Caption: The hydrolysis of PEP and subsequent tautomerization of pyruvate.

Electrostatic Repulsion and Resonance Stabilization

While tautomerization is the principal driver, other factors also contribute to the thermodynamic favorability of PEP hydrolysis:

-

Electrostatic Repulsion: In phosphoenolpyruvate, the negatively charged phosphate group and the carboxylate group are in close proximity, leading to significant electrostatic repulsion.[4] The hydrolysis of the phosphate group alleviates this repulsion, contributing to a more stable state.

-

Resonance Stabilization of Products: The products of hydrolysis, pyruvate and inorganic phosphate (Pi), are more resonance-stabilized than the reactant, PEP. The electrons in both pyruvate and Pi are more delocalized, which is a lower energy state.

Caption: Contributing factors to the high energy of PEP hydrolysis.

Experimental Determination of Thermodynamic Parameters

The precise measurement of the thermodynamic parameters of PEP hydrolysis is crucial for a complete understanding of its bioenergetic role. Two powerful techniques, Isothermal Titration Calorimetry (ITC) and ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy, are central to these investigations.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change (enthalpy, ΔH) that occurs during a chemical reaction. By measuring the heat released or absorbed during the enzymatic hydrolysis of PEP, the enthalpy of the reaction can be determined with high accuracy.

-

Preparation of Reagents:

-

Prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of the enzyme that catalyzes PEP hydrolysis (e.g., pyruvate kinase in the presence of ADP and a suitable cation).

-

Prepare a solution of phosphoenolpyruvate in the same buffer. The concentration of PEP should be accurately determined.

-

Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter.

-

-

Instrument Setup:

-

Set the Isothermal Titration Calorimeter to the desired experimental temperature (e.g., 25°C).

-

Fill the sample cell with the enzyme solution.

-

Fill the injection syringe with the PEP solution.

-

-

Titration and Data Acquisition:

-

Initiate the titration, injecting small aliquots of the PEP solution into the sample cell at regular intervals.

-

The instrument will measure the heat change associated with each injection as the hydrolysis reaction proceeds.

-

A control titration of PEP into buffer (without the enzyme) should be performed to account for the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the heat of reaction for each injection.

-

The integrated heat change over the course of the titration, once the reaction has gone to completion, is used to calculate the molar enthalpy of hydrolysis (ΔH).

-

References

Methodological & Application

Application Note: A Continuous Spectrophotometric Assay for Pyruvate Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate kinase (PK) is a critical enzyme in glycolysis, catalyzing the final, rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate with the concurrent generation of ATP.[1] Its activity is fundamental to cellular energy metabolism and is a key regulatory point in metabolic pathways.[2] Altered PK activity is implicated in various diseases, including cancer and inherited metabolic disorders like PK deficiency, making it a significant target for therapeutic development.[3][4] This document provides a detailed protocol for a robust and continuous spectrophotometric assay to measure pyruvate kinase activity. The method utilizes a coupled enzyme system where the production of pyruvate is linked to the oxidation of NADH by lactate dehydrogenase (LDH), a process that can be monitored in real-time by the decrease in absorbance at 340 nm.[5]

Assay Principle

This protocol employs a well-established coupled enzyme assay to determine PK activity continuously and with high sensitivity.[5][6] The assay proceeds in two sequential enzymatic reactions:

-

Pyruvate Kinase (PK) Reaction: The enzyme of interest, pyruvate kinase, catalyzes the transfer of a phosphate group from Potassium 1-carboxyvinyl hydrogenphosphate (phosphoenolpyruvate, PEP) to adenosine diphosphate (ADP). This reaction produces pyruvate and adenosine triphosphate (ATP).[7]

-

Lactate Dehydrogenase (LDH) Coupling Reaction: An excess of the coupling enzyme, lactate dehydrogenase (LDH), is included in the reaction mixture. LDH immediately catalyzes the reduction of the pyruvate generated in the first reaction to lactate. This reduction consumes β-Nicotinamide adenine dinucleotide (NADH), oxidizing it to NAD+.[8]

The rate of the overall reaction is limited by the activity of pyruvate kinase. The oxidation of NADH to NAD+ leads to a decrease in light absorbance at 340 nm.[9] This change in absorbance is directly proportional to the rate of pyruvate formation, and thus, to the pyruvate kinase activity.[5] The molar extinction coefficient for NADH at 340 nm is 6,220 M⁻¹cm⁻¹, a constant used to calculate the precise rate of reaction based on the Beer-Lambert law.[10][11]

Figure 1: Coupled reaction pathway for the pyruvate kinase assay.

Materials and Reagents

Equipment

-

UV-Visible Spectrophotometer with temperature control (capable of kinetic measurements at 340 nm)

-

Quartz or UV-transparent disposable cuvettes (1 cm pathlength)

-

Calibrated micropipettes and tips

-

Vortex mixer

-

Microcentrifuge tubes

-

Ice bucket

Reagents and Buffers

-

Assay Buffer: 50 mM Imidazole-HCl, pH 7.6, containing 120 mM Potassium Chloride (KCl) and 62 mM Magnesium Sulfate (MgSO₄).[9]

-

This compound (PEP): (CAS: 4265-07-0). Prepare a 45 mM stock solution in deionized water. Store in aliquots at -20°C.[9] Aqueous solutions are best used within one day.[14]

-

Adenosine 5'-diphosphate (ADP): Prepare a 45 mM stock solution in deionized water. Adjust pH to ~7.0 if necessary. Store in aliquots at -20°C.[9]

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH): (CAS: 606-68-8). Prepare a 6.6 mM stock solution in Assay Buffer.[9]

-

Lactate Dehydrogenase (LDH): Rabbit muscle LDH (e.g., Sigma-Aldrich L-1254) is recommended. Dilute the stock enzyme to a working concentration of 1300-1400 units/mL in cold Assay Buffer immediately before use.[9]

-

Pyruvate Kinase (PK) Sample: The enzyme to be assayed (e.g., purified protein, cell lysate). Dilute the sample in cold Assay Buffer to a concentration expected to yield a linear absorbance change of 0.02-0.07 AU/minute.[7][9]

Experimental Protocol

References

- 1. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyruvate Kinase Activity Assay Kit (ab83432 / K709) | Abcam [abcam.com]

- 3. Pyruvate kinase activity assay Clinisciences [clinisciences.com]

- 4. Pyruvate Kinase Activators: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 5. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. letstalkacademy.com [letstalkacademy.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. docs.nrel.gov [docs.nrel.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. researchgate.net [researchgate.net]

How to prepare a stable stock solution of phosphoenolpyruvate potassium salt

Topic: Preparation of a Stable Stock Solution of Phosphoenolpyruvate (PEP) Potassium Salt

Abstract

Phosphoenolpyruvate (PEP), a pivotal high-energy intermediate in glycolysis and gluconeogenesis, serves as a critical substrate for numerous enzymatic assays, most notably those involving pyruvate kinase. The integrity of experimental data derived from these assays is directly contingent upon the stability and purity of the PEP stock solution. PEP in aqueous solutions is susceptible to hydrolysis, which can lead to inaccurate substrate concentrations and the generation of inhibitory byproducts. This application note provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of a stable PEP potassium salt stock solution, designed to ensure experimental reproducibility and accuracy for researchers, scientists, and drug development professionals.

Introduction: The Biochemical Significance and Challenge of PEP Stability

Phosphoenolpyruvate holds a unique position in metabolism, possessing the highest-energy phosphate bond found in living organisms (~ -61.9 kJ/mol)[1][2]. This high phosphoryl-transfer potential is harnessed in glycolysis to generate ATP via substrate-level phosphorylation in a reaction catalyzed by pyruvate kinase (PK)[3][4]. In the laboratory, this reaction is frequently exploited in coupled enzyme assays where the production of pyruvate is linked to the NADH-dependent activity of lactate dehydrogenase (LDH), allowing for convenient spectrophotometric monitoring of enzyme kinetics[5][6].

The experimental utility of PEP is, however, counterbalanced by its inherent instability in aqueous solutions. The phosphoryl group traps the molecule in an unstable enol form; upon hydrolysis, it converts to the more stable keto form, pyruvate[7][2]. This degradation is a critical concern for researchers, as it not only depletes the active substrate but also introduces pyruvate, a potential contaminant, into the reaction system[5][8]. While PEP is most stable at a highly alkaline pH of 10-13, this is incompatible with most biological assays, which require a physiological pH[9]. Therefore, the preparation of a stable, assay-ready stock solution requires a carefully optimized protocol that balances immediate usability with maximum shelf-life.

Materials and Equipment

Reagents

-

Phosphoenolpyruvate monopotassium salt (PEP-K) (CAS: 4265-07-0; MW: 206.13 g/mol )[10][11]

-

Nuclease-free, ultrapure water (18.2 MΩ·cm)

-

Potassium hydroxide (KOH) solution, 1 M

-

Hydrochloric acid (HCl) solution, 1 M

-

Tris-HCl or HEPES buffer (optional, for specific applications)

Equipment

-

Analytical balance

-

Calibrated pH meter with a micro-electrode

-

Vortex mixer

-

Sterile, low-protein-binding microcentrifuge tubes (e.g., 0.5 mL or 1.0 mL)

-

Calibrated micropipettes with sterile, filtered tips

-

-80°C freezer

-

Liquid nitrogen or dry ice/ethanol bath for flash-freezing

-

UV-Vis Spectrophotometer

Detailed Protocol: Preparation of a 100 mM PEP Stock Solution

This protocol details the preparation of a 10 mL master stock of 100 mM PEP. The concentration can be adjusted as needed, but this serves as a common and convenient starting point.

Pre-Preparation: The Rationale of Acclimatization

PEP potassium salt is often hygroscopic[4][12]. To prevent moisture from condensing on the cold powder upon opening, which would accelerate degradation, allow the sealed container to equilibrate to ambient room temperature for at least 30 minutes before use.

Step-by-Step Methodology

-

Weighing: On an analytical balance, accurately weigh 206.1 mg of PEP monopotassium salt. Transfer the powder to a sterile 15 mL conical tube.

-

Causality: Precise weighing is fundamental for achieving an accurate final concentration, which is critical for stoichiometric calculations in enzyme kinetics.

-

-

Initial Dissolution: Add approximately 8 mL of ultrapure water to the conical tube. Cap securely and dissolve the powder by gentle vortexing or inversion. Avoid vigorous shaking, which can introduce dissolved gases and potentially shear the molecule. The salt is readily soluble in water[12][13][14].

-

Causality: Dissolving in a volume less than the final target volume allows for precise pH adjustment without overshooting the final volume.

-

-

Critical pH Adjustment:

-

Place the tube in an ice-water bath to minimize heat generation from neutralization and slow any potential hydrolysis.

-

Using a calibrated pH meter, measure the initial pH of the solution. It will typically be slightly acidic.

-

Carefully add 1 M KOH dropwise while gently swirling the solution. Monitor the pH continuously. Adjust the pH to a final value between 7.2 and 7.6 .

-

Causality: This pH range represents a critical compromise. It is close to physiological pH, making it suitable for most enzymatic assays, while being slightly alkaline to improve the solution's stability compared to acidic or neutral conditions[6][9].

-

-

Final Volume Adjustment (QS): Once the target pH is stable, transfer the solution to a 10 mL volumetric flask. Rinse the conical tube with a small amount of ultrapure water and add it to the flask to ensure a complete transfer of the solute. Carefully add ultrapure water to bring the final volume to exactly 10 mL. Invert the flask several times to ensure homogeneity.

-

Aliquotting for Stability: Immediately dispense the 100 mM PEP stock solution into single-use, sterile microcentrifuge tubes. Typical aliquot volumes are 20 µL, 50 µL, or 100 µL, depending on experimental needs.

-

Trustworthiness: This is the single most important step for preserving the long-term integrity of the stock. Aliquotting prevents repeated freeze-thaw cycles, which are highly detrimental to the stability of PEP.

-

-

Storage:

-

Long-Term: Flash-freeze the aliquots by immersing them in liquid nitrogen or a dry ice/ethanol bath. Immediately transfer the frozen aliquots to a -80°C freezer for storage.

-

Short-Term: For use within a week, storage at -20°C is acceptable[15]. However, -80°C is strongly recommended for preserving maximum activity over months.

-

Quality Control & Validation

A protocol is only trustworthy if it is self-validating. Regular quality control ensures the integrity of your stock solution.

Spectrophotometric Analysis

-

Method: Dilute an aliquot of the stock solution in assay buffer. Scan the absorbance from 240 nm to 300 nm.

-

Interpretation: A pure PEP solution should exhibit minimal absorbance in this range. Significant absorbance at 260 nm or 280 nm could indicate contamination with nucleotides or aromatic compounds.

Enzymatic Validation: The Gold Standard

The most definitive quality control test is to determine the concentration of functional PEP using a coupled enzyme assay.

-

Principle: In the presence of excess ADP, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), and NADH, every molecule of PEP is converted to pyruvate and then to lactate. This second reaction consumes one molecule of NADH, leading to a decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

-

Protocol:

-

Prepare a reaction mixture in a cuvette containing assay buffer (e.g., 100 mM Tris-HCl, pH 7.6), excess ADP (e.g., 2 mM), MgSO₄ (e.g., 5 mM), KCl (e.g., 50 mM), NADH (e.g., 0.2 mM), and a surplus of PK/LDH enzyme mix[6].

-

Blank the spectrophotometer at 340 nm.

-

Add a small, known volume of your PEP stock (e.g., 10 µL of a 1:100 dilution) to initiate the reaction.

-

Monitor the decrease in absorbance at 340 nm until the reaction is complete (the reading is stable).

-

Calculate the functional PEP concentration using the Beer-Lambert law (A = εcl). The change in absorbance (ΔA) should be directly proportional to the initial concentration of PEP.

-

Data Summary & Troubleshooting

Quantitative Parameters

| Parameter | Recommended Value | Rationale |

| Stock Concentration | 50 - 100 mM | Convenient for dilution into various assay formats. |

| Solution pH | 7.2 - 7.6 | Optimal balance between biological compatibility and chemical stability. |

| Storage Temperature | -80°C (Long-term) | Minimizes the rate of spontaneous hydrolysis. |

| Aliquot Volume | 20 - 100 µL | Ensures single-use to prevent freeze-thaw degradation. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution |

| Inconsistent Assay Results | PEP stock degradation due to multiple freeze-thaw cycles or prolonged storage at -20°C. | Always use a fresh aliquot for each experiment. Validate stock concentration with an enzymatic QC assay. |

| High Assay Background | Pre-existing pyruvate contamination in the PEP stock. | Prepare a fresh stock solution from a new lot of solid PEP. Perform enzymatic QC without adding PK/LDH to check for initial pyruvate. |

| Solution Appears Cloudy | pH is outside the optimal range, or the concentration is too high, causing precipitation. | Re-check the pH. Ensure the use of high-purity water. Prepare a new, slightly less concentrated stock if necessary. |

Experimental Workflow Diagram

Caption: A three-part workflow for preparing, storing, and validating a stable PEP stock solution.

References

- 1. Phosphoenolpyruvic acid - Wikipedia [en.wikipedia.org]

- 2. biology.stackexchange.com [biology.stackexchange.com]

- 3. caymanchem.com [caymanchem.com]

- 4. PEP-K;PHOSPHOENOLPYRUVIC ACID MONOPOTASSIUM SALT CAS-no-4265-07-0 - Career Henan Chemical Co. [coreychem.com]

- 5. cdn.usbio.net [cdn.usbio.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. custombiotech.roche.com [custombiotech.roche.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. scbt.com [scbt.com]

- 11. store.p212121.com [store.p212121.com]

- 12. Phosphoenolpyruvic acid monopotassium salt, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. selleckchem.com [selleckchem.com]

- 14. PHOSPHOENOLPYRUVIC ACID MONOPOTASSIUM SALT | 4265-07-0 [chemicalbook.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note & Protocol: A Guide to the Pyruvate Kinase-Coupled Assay for Continuous Monitoring of ATP-Dependent Enzymes

Introduction: The Central Role of ATP and the Need for Robust Measurement

Adenosine triphosphate (ATP) is the principal energy currency of the cell, powering a vast array of biological processes, from muscle contraction and nerve impulse propagation to DNA replication and enzymatic catalysis. Enzymes that utilize ATP, such as kinases, ATPases, and helicases, are fundamental to cellular homeostasis and are consequently a major focus of biomedical research and drug discovery.[1] Dysregulation of these enzymes is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2]

Accurate measurement of the activity of these ATP-dependent enzymes is therefore critical for target validation, inhibitor screening, and detailed kinetic analysis.[1] While various methods exist, including sensitive but endpoint-based bioluminescence assays (e.g., luciferase), the classic continuous coupled-enzyme assay remains a cornerstone of enzymology for its ability to provide real-time kinetic data.[3][4]